4-[(Propan-2-yl)oxy]benzene-1,2-diol
Description
Properties
CAS No. |
150092-74-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-propan-2-yloxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,10-11H,1-2H3 |
InChI Key |
UWYZCVZVKZJALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Base Selection : Deprotonation of one hydroxyl group in catechol generates a nucleophilic phenoxide ion. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide, DMF) facilitates mono-deprotonation.
- Electrophilic Partner : Secondary alkyl halides like isopropyl bromide are less reactive in Sₙ2 reactions due to steric hindrance. To mitigate elimination side reactions, isopropyl tosylate or mesylate—better leaving groups—are preferred.
- Regioselectivity : The para position to the deprotonated hydroxyl group is favored for electrophilic attack, driven by the electron-donating resonance effects of the phenoxide ion.
Optimization Challenges :
- Dialkylation Risk : Excess alkylating agent or prolonged reaction times may lead to dialkylation. Stoichiometric control (1:1 molar ratio of catechol to alkylating agent) and low temperatures (0–25°C) minimize this.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance ion pair separation, improving reaction kinetics.
Example Protocol :
- Dissolve catechol (1.0 equiv) in anhydrous DMF under nitrogen.
- Add NaH (1.1 equiv) at 0°C and stir for 30 minutes.
- Introduce isopropyl tosylate (1.05 equiv) dropwise and heat to 60°C for 12 hours.
- Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).
Yield : 45–65% (theoretical maximum limited by competing elimination and dialkylation).
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative pathway for ether formation, utilizing isopropyl alcohol directly without requiring pre-formed alkyl halides. This method is advantageous for sterically hindered substrates.
Reaction Design
- Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) mediate the redox process.
- Mechanism : The alcohol (isopropyl alcohol) and catechol undergo coupling via an oxyphosphonium intermediate, with inversion of configuration at the alcohol’s α-carbon.
Key Considerations :
- Regioselectivity : Mitsunobu reactions typically target the most acidic hydroxyl group. In catechol, the two adjacent hydroxyls have similar acidities (pKa ≈ 9.4 and 12.6), necessitating protecting groups for selective etherification.
- Cost and Byproducts : Triphenylphosphine oxide and hydrazine byproducts complicate purification, making this method less scalable than Williamson synthesis.
Example Protocol :
- Dissolve catechol (1.0 equiv), isopropyl alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in tetrahydrofuran (THF).
- Cool to 0°C and add DIAD (1.5 equiv) dropwise.
- Stir at room temperature for 24 hours, concentrate, and purify via flash chromatography.
Yield : 30–50% (lower yields attributed to competing side reactions and poor regiocontrol).
Transalkylation Strategies
Transalkylation, validated in the synthesis of 4-isopropylphenol, provides a route to reposition alkyl groups on aromatic rings. For this compound, this method could involve isomerizing a pre-formed ortho- or meta-substituted intermediate.
Catalytic Systems
- Acid Catalysts : Sulfuric acid-treated clays or trifluoromethanesulfonic acid (TFMSA) facilitate alkyl group migration under mild conditions (90–200°C).
- Molecular Sieves : Zeolites (e.g., H-Y) enhance selectivity by stabilizing transition states favoring para-substitution.
Limitations :
- Substrate Complexity : Requires synthesis of a precursor (e.g., 3-isopropoxycatechol), adding steps.
- Meta-Isomer Contamination : Overheating or prolonged reactions risk forming thermodynamically stable meta-isomers.
Example Protocol :
- React catechol with isopropyl bromide via Williamson synthesis to yield a mixture of ortho/para isomers.
- Heat the crude product with TFMSA (0.1 equiv) at 150°C for 4 hours.
- Neutralize with aqueous NaHCO₃, extract, and purify.
Yield : 60–75% (after optimization).
Protection/Deprotection Strategies
Multi-step syntheses employing protective groups enable precise regiocontrol. For instance, selectively protecting one hydroxyl group in catechol prior to etherification.
Stepwise Approach
- Protection : Acetylate one hydroxyl group using acetic anhydride/pyridine.
- Etherification : Perform Williamson synthesis on the mono-protected catechol.
- Deprotection : Hydrolyze the acetyl group under basic conditions (e.g., KOH/MeOH).
Advantages :
- Enhanced Regiocontrol : Directs alkylation to the desired position.
- Higher Yields : Reduces dialkylation byproducts.
Drawbacks :
- Additional Steps : Lowers overall efficiency.
- Sensitivity : Acid- or base-labile substrates may degrade during protection/deprotection.
Example Protocol :
- Protect catechol with acetyl chloride (1.1 equiv) in pyridine (0°C, 2 hours).
- React mono-acetylated catechol with isopropyl tosylate (1.05 equiv) and NaH in DMF (60°C, 12 hours).
- Deprotect with KOH/MeOH (room temperature, 4 hours).
Yield : 70–85% (over three steps).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Synthesis | NaH, DMF, 60°C | 45–65% | Scalable, minimal byproducts | Dialkylation risk, moderate regiocontrol |
| Mitsunobu Reaction | DIAD, PPh₃, THF, rt | 30–50% | No alkyl halides required | Low yield, costly reagents |
| Transalkylation | TFMSA, 150°C | 60–75% | Converts isomers to desired product | Requires precursor synthesis |
| Protection/Deprotection | Ac₂O/pyridine, KOH/MeOH | 70–85% | High regiocontrol | Multi-step, time-intensive |
Chemical Reactions Analysis
Types of Reactions
4-[(Propan-2-yl)oxy]benzene-1,2-diol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Catechol derivatives
Substitution: Various substituted benzenediols
Scientific Research Applications
4-[(Propan-2-yl)oxy]benzene-1,2-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(Propan-2-yl)oxy]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Benzene-1,2-diol Derivatives
The benzene-1,2-diol (catechol) scaffold is a common pharmacophore. Substituents at the 4-position critically modulate physicochemical and biological properties:
Key Observations :
- Hydrophobicity : The isopropyloxy group in the target compound likely enhances lipid solubility compared to polar substituents (e.g., hydroxymethyl) but reduces steric hindrance relative to tert-butyl analogs.
Bioactive Analogues in Pharmaceutical Research
- Anticancer Activity: Aza-resveratrol analogs (e.g., HPIMBD) with iminomethyl substituents exhibit potent estrogen receptor alpha (ERα) antagonism, suppressing breast cancer cell proliferation. The isopropyloxy group in the target compound may engage in similar hydrophobic interactions but lacks the hydrogen-bonding capacity of imine groups .
- Antimicrobial Properties : Catechol derivatives with alkyl substituents (e.g., 3-methyl-4-hydroxybutan-2-ylbenzene-1,2-diol) show activity against methicillin-resistant Staphylococcus aureus (MRSA). The isopropyloxy group’s hydrophobicity could enhance membrane penetration, though this remains untested .
- Fluorescence Probes : Styryl-substituted catechols (e.g., (E)-4-styrylbenzene-1,2-diol) exhibit extended fluorescence lifetimes when bound to amyloid fibrils. The isopropyloxy group’s electronic effects may alter emission profiles compared to aromatic substituents .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | logP (Predicted) | Water Solubility | Thermal Stability |
|---|---|---|---|
| This compound | 1.8 (Moderate) | Low | Moderate |
| 4-Methylbenzene-1,2-diol | 0.9 | Moderate | Low (prone to oxidation) |
| 4-(Hydroxymethyl)benzene-1,2-diol | 0.3 | High | Moderate |
| HPIMBD | 2.1 | Low | High |
Research Findings and Implications
- Drug Design : The absence of PAINS alerts makes this compound a promising scaffold for developing targeted therapies, particularly for ERα-positive cancers .
- Material Science : The isopropyloxy group’s balance of hydrophobicity and electronic effects could be leveraged in designing fluorescence probes or stabilizing antioxidants.
- Synthetic Accessibility : Analogous compounds are synthesized via palladium-catalyzed couplings or nucleophilic substitutions, suggesting feasible routes for the target compound’s production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
